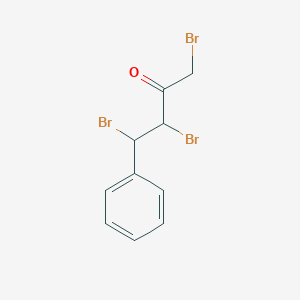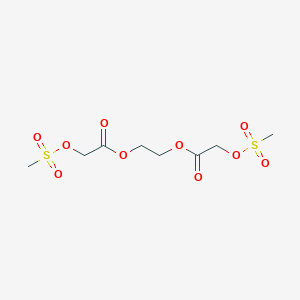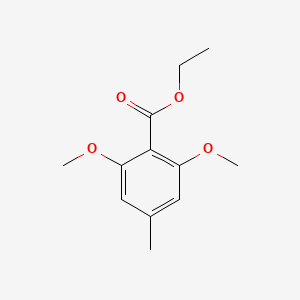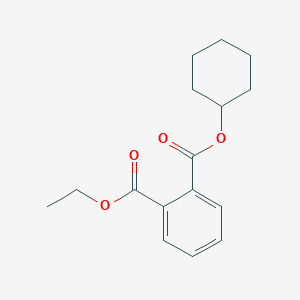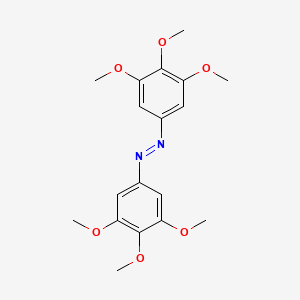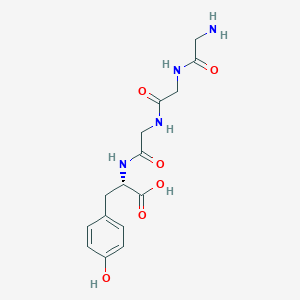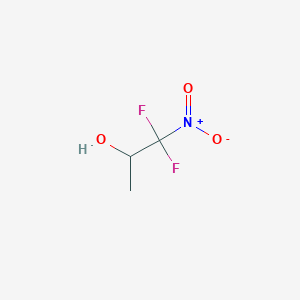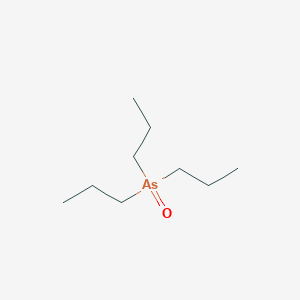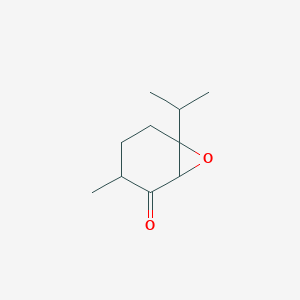
Carvenone oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of carvone and is known for its presence in essential oils of various aromatic plants
準備方法
Carvenone oxide can be synthesized through several methods. One common synthetic route involves the isomerization of 1,2-limonene oxide using montmorillonite as a catalyst under solvent-free conditions . This method can be enhanced using microwave-assisted isomerization, which affords this compound in high yield within a short time. Industrial production methods may involve similar catalytic processes, ensuring efficient and scalable synthesis.
化学反応の分析
Carvenone oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, the isomerization of 1,2-limonene oxide to this compound is catalyzed by montmorillonite . The major products formed from these reactions depend on the specific conditions and reagents used, but this compound is often a key intermediate or final product.
科学的研究の応用
Carvenone oxide has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a precursor for synthesizing other compounds. In biology and medicine, this compound and its derivatives have shown promising antioxidant, antimicrobial, anti-inflammatory, and anticancer activities . These properties make it a valuable compound for developing new therapeutic agents and studying biological pathways. Additionally, this compound is used in the fragrance and flavor industry due to its pleasant aroma.
作用機序
The exact mechanism of action of carvenone oxide is not well-documented. its biological effects are likely mediated through interactions with various molecular targets and pathways. For instance, its antimicrobial activity may involve disrupting microbial cell membranes, while its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines. Further research is needed to elucidate the precise molecular mechanisms underlying its diverse biological activities.
類似化合物との比較
Carvenone oxide can be compared with other monoterpene ketones such as carvone, carvacrol, and thymol. While carvone oxide shares structural similarities with these compounds, it exhibits unique properties and applications. For example, carvone oxide has a moderate antibacterial effect compared to thymol and carvacrol . Its distinct chemical structure and reactivity make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
5729-99-7 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
3-methyl-6-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)10-5-4-7(3)8(11)9(10)12-10/h6-7,9H,4-5H2,1-3H3 |
InChIキー |
ROVXCLHKSQINCN-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2(C(C1=O)O2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
